molecular formula C13H17N3 B2489895 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile CAS No. 952934-64-4

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile

Cat. No.: B2489895
CAS No.: 952934-64-4
M. Wt: 215.3
InChI Key: BXPICFRHZQFQKY-UHFFFAOYSA-N
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Description

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol It is characterized by the presence of an amino group, a piperidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 3-methylpiperidine under specific conditions. The nitro group is subsequently reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications .

Properties

IUPAC Name

5-amino-2-(3-methylpiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14/h4-5,7,10H,2-3,6,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPICFRHZQFQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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